L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl-
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Overview
Description
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Each amino acid in this peptide contributes unique properties, making the compound versatile and valuable for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, providing an alternative method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution reactions.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from cysteine residues.
Substitution: Various peptide derivatives with modified functional groups.
Scientific Research Applications
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- involves its interaction with specific molecular targets and pathways. For instance, methionine residues can act as antioxidants, scavenging free radicals and reducing oxidative stress. Additionally, the peptide can modulate cellular signaling pathways by interacting with receptors and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
L-Methionine: An essential amino acid with antioxidant properties.
L-Tryptophan: A precursor to serotonin and melatonin, involved in mood regulation.
L-Lysine: An essential amino acid important for protein synthesis and immune function.
L-Valine: A branched-chain amino acid involved in muscle metabolism.
Uniqueness
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of methionine, tryptophan, lysine, glycine, and valine residues allows it to participate in diverse biochemical reactions and interactions, making it a valuable tool for research and industrial applications.
Properties
CAS No. |
573691-82-4 |
---|---|
Molecular Formula |
C34H54N8O7S2 |
Molecular Weight |
751.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C34H54N8O7S2/c1-20(2)29(33(47)41-27(34(48)49)13-16-51-4)42-32(46)26(12-15-50-3)39-28(43)19-38-31(45)25(11-7-8-14-35)40-30(44)23(36)17-21-18-37-24-10-6-5-9-22(21)24/h5-6,9-10,18,20,23,25-27,29,37H,7-8,11-17,19,35-36H2,1-4H3,(H,38,45)(H,39,43)(H,40,44)(H,41,47)(H,42,46)(H,48,49)/t23-,25-,26-,27-,29-/m0/s1 |
InChI Key |
SXGSOULSPLWZCT-YZXAOCOMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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